

An In-depth Technical Guide to Methyl 4-borono-3-chlorobenzoate

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Compound of Interest

Compound Name: Methyl 4-borono-3-chlorobenzoate

Cat. No.: B1322333

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This technical guide provides a comprehensive overview of **Methyl 4-borono-3-chlorobenzoate**, a valuable building block in modern organic synthesis. The document details its chemical properties, provides a detailed experimental protocol for its synthesis via Miyaura borylation, and discusses its primary application in palladium-catalyzed cross-coupling reactions, which are foundational in the development of novel pharmaceutical compounds.

Core Data Presentation

Methyl 4-borono-3-chlorobenzoate, systematically named (3-chloro-4-(methoxycarbonyl)phenyl)boronic acid, is a bifunctional molecule featuring both a boronic acid moiety and a methyl ester. This substitution pattern makes it a versatile reagent in medicinal chemistry and materials science.

| Property | Data |
|-------------------|--|
| Systematic Name | (3-chloro-4-(methoxycarbonyl)phenyl)boronic acid |
| CAS Number | 603122-82-3 |
| Molecular Formula | C ₈ H ₈ BClO ₄ |
| Molecular Weight | 214.41 g/mol [1] |
| Melting Point | 174-178 °C |
| Appearance | White to off-white solid |

Experimental Protocols

The synthesis of **Methyl 4-borono-3-chlorobenzoate** is typically achieved through a Miyaura borylation reaction. This palladium-catalyzed process introduces the boronic acid group onto the aromatic ring starting from a suitable halogenated precursor.

Synthesis of Methyl 4-borono-3-chlorobenzoate via Miyaura Borylation

This protocol describes the palladium-catalyzed cross-coupling of a dihalogenated benzoate ester with a diboron reagent to yield the target boronic acid. The starting material for this specific isomer would be Methyl 4-bromo-3-chlorobenzoate.

Materials:

- Methyl 4-bromo-3-chlorobenzoate
- Bis(pinacolato)diboron (B₂pin₂)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Potassium acetate (KOAc)
- Anhydrous 1,4-dioxane

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Celite

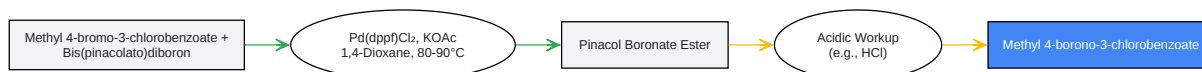
Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask, under an inert argon or nitrogen atmosphere, combine Methyl 4-bromo-3-chlorobenzoate (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), and potassium acetate (3.0 equivalents).
- **Solvent and Catalyst Addition:** Add anhydrous 1,4-dioxane to the flask. Purge the resulting mixture with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equivalents), to the reaction mixture.
- **Reaction Execution:** Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Purification of Boronate Ester:** The crude product, the pinacol boronate ester, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
- **Hydrolysis to Boronic Acid:** The purified pinacol boronate ester is dissolved in a mixture of acetone and water. An aqueous acid (e.g., 1 M HCl) is added, and the mixture is stirred at room temperature for 1-4 hours.
- **Final Isolation:** The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield the final product, **Methyl 4-borono-3-chlorobenzoate**.

Visualizations

Synthesis Workflow: Miyaura Borylation



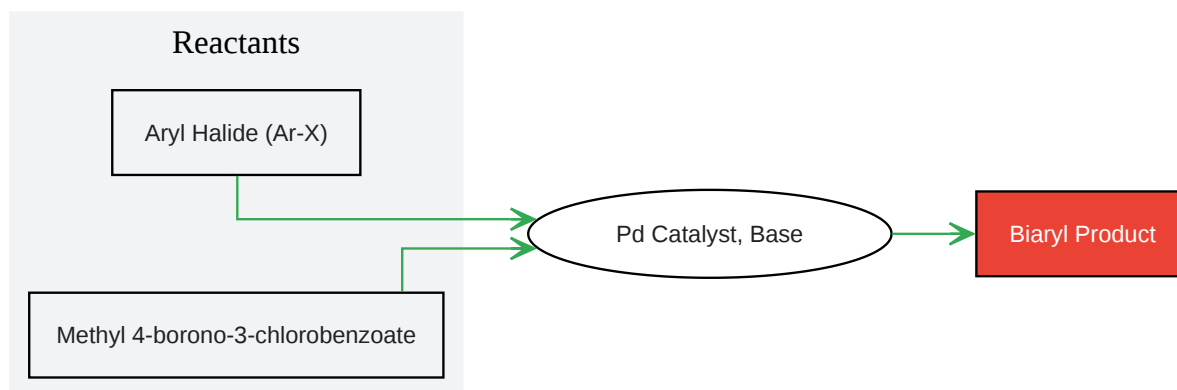
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Caption: Synthetic pathway for **Methyl 4-borono-3-chlorobenzoate**.

Application: Suzuki-Miyaura Cross-Coupling Reaction

A primary application of **Methyl 4-borono-3-chlorobenzoate** is its use as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.[2] In this reaction, the boronic acid serves as the nucleophilic partner, coupling with an aryl halide in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]



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Caption: Suzuki-Miyaura coupling using **Methyl 4-borono-3-chlorobenzoate**.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com